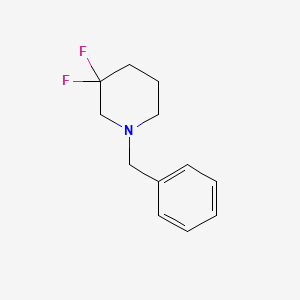
2-Chloro-5-ethyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-5-ethyl-1,3,4-oxadiazole” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms in their ring structure . They are common motifs in drug-like compounds and are regularly employed to replace the ester and amide functions with bioisosteric alternatives .
Synthesis Analysis
The synthesis of oxadiazoles, including “this compound”, often involves the use of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, 2-chloro-2-oxoacetate, and ester . Other routes such as intramolecular cyclization of ester have also been used .
Molecular Structure Analysis
Oxadiazoles, including “this compound”, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .
Aplicaciones Científicas De Investigación
Synthesis and Fungicidal Activity
2-Chloro-5-ethyl-1,3,4-oxadiazole derivatives have been explored for their potential fungicidal activities. For instance, a study synthesized 2-alkyl (alkylthio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles) and evaluated their activity against rice sheath blight, a major disease of rice in China. The study found that specific derivatives exhibited higher fungicidal activity, highlighting the structure-activity relationships of these compounds (H. Chen, Z. Li, & Y. Han, 2000).
Green Synthesis Approaches
The development of eco-friendly synthetic methods for 2-aryl-1,3,4-oxadiazoles is significant, given their importance in various research fields. A notable example is the synthesis of 2-aryl-1,3,4-oxadiazole derivatives from 1,1-dichloro-2-nitroethene and hydrazides. This method is characterized by high yields, simplicity in purification, use of water as the reaction medium, energy efficiency, and the absence of catalysts, marking a green approach to the synthesis of these compounds (F.-J. Zhu, Minming Zou, X. Shao, & Zhong Li, 2015).
Antimicrobial Evaluation
1,3,4-Oxadiazoles are also notable for their valuable biological effects, including antibacterial and antifungal activities. Research into 2,5-disubstituted 1,3,4-oxadiazole derivatives has demonstrated their potential in this area. For example, certain derivatives prepared from ethyl mandelate and acylhydrazide, followed by various synthetic procedures, have shown remarkable antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli (E. Jafari, Tahereh Mohammadi, A. Jahanian-Najafabadi, & F. Hassanzadeh, 2017).
Corrosion Inhibition Properties
The derivatives of this compound have been investigated for their corrosion inhibition properties on mild steel in acidic environments. A study incorporating 1,3,4-oxadiazole derivatives assessed their effectiveness through various analytical techniques, suggesting these compounds form protective layers on metal surfaces, demonstrating mixed-type inhibition behavior (P. Ammal, M. Prajila, & A. Joseph, 2018).
Mecanismo De Acción
Target of Action
Oxadiazoles, the class of compounds to which it belongs, have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that oxadiazoles likely interact with multiple targets, depending on the specific substituents present in the molecule.
Mode of Action
Oxadiazoles are known to possess hydrogen bond acceptor properties , which could facilitate their interaction with biological targets. The presence of electronegative nitrogen and oxygen atoms in the oxadiazole ring might enable these compounds to form hydrogen bonds with their targets, potentially altering the targets’ function .
Biochemical Pathways
Given the broad spectrum of biological activities associated with oxadiazoles , it is plausible that this compound could interfere with multiple biochemical pathways. For instance, some oxadiazoles have been found to disrupt the growth and pathogenicity of certain bacteria by interfering with pathways associated with bacterial virulence .
Pharmacokinetics
Oxadiazoles have been successfully utilized as part of the pharmacophore in drug design , suggesting that they likely possess favorable ADME properties.
Result of Action
Given the diverse biological activities associated with oxadiazoles , it is likely that this compound could induce a variety of molecular and cellular changes, depending on the specific targets it interacts with.
Propiedades
IUPAC Name |
2-chloro-5-ethyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSJJNAECOUKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368394-17-5 |
Source


|
| Record name | 2-chloro-5-ethyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzene-1-sulfonamide](/img/structure/B2943105.png)
![N-[(4-Fluorophenyl)methyl]cyclopentanamine;hydrochloride](/img/structure/B2943106.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2943114.png)
![2-amino-6-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2943115.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943118.png)

![N-cyclohexyl-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943120.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2943124.png)
![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2943126.png)